The synthesis of allopregnanolone - d5 involves several key steps:
Technical details regarding the synthesis may include specific reaction conditions such as temperature, pressure, and time, which are critical for achieving high yields and purity of the final product .
Allopregnanolone - d5 has a molecular formula of . Its structure features:
The molecular structure can be represented as follows:
This structural configuration is vital for its interaction with GABA-A receptors and other biological targets .
Allopregnanolone - d5 participates in several chemical reactions:
Technical details regarding these reactions include specific enzyme interactions and conditions that facilitate metabolic transformations or receptor binding affinities .
The mechanism of action of allopregnanolone - d5 primarily involves its modulation of gamma-aminobutyric acid type A receptors:
Data from studies suggest that these mechanisms contribute to its potential therapeutic effects in treating mood disorders .
Allopregnanolone - d5 possesses several notable physical and chemical properties:
Relevant data indicate that these properties affect its bioavailability and efficacy in biological systems .
Allopregnanolone - d5 is utilized in various scientific applications:
These applications highlight the compound's significance in both basic research and clinical settings .
Allopregnanolone-d5 serves as the critical internal standard (IS) for quantifying endogenous allopregnanolone in biological matrices via LC-MS/MS with isotope dilution mass spectrometry (IDMS). This methodology leverages the near-identical physicochemical properties of the deuterated IS and the native analyte, compensating for matrix effects, extraction inefficiencies, and instrumental variability. The IDMS approach introduces a known concentration of Allopregnanolone-d5 into samples prior to extraction, enabling precise mass-based discrimination during MS detection. Allopregnanolone-d5 exhibits a +5 Da mass shift compared to the native compound (m/z 321.2 → 97.0 vs. 316.2 → 97.0 for the quantifier transition), allowing baseline chromatographic separation from endogenous analytes and unrelated isobaric interferences [1] [2]. This specificity is paramount given the ultra-low physiological concentrations of allopregnanolone (often <100 pg/mL in postmenopausal women) and the complex steroidal background of serum/plasma [1] [4].
Table 1: Key Mass Spectrometry Parameters for Allopregnanolone-d5 and Native Allopregnanolone
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Function |
|---|---|---|---|---|
| Allopregnanolone-d5 | 321.2 | 101.0 / 97.0 | 25 / 30 | Internal Standard (Quantifier/Qualifier) |
| Allopregnanolone | 316.2 | 101.0 / 97.0 | 25 / 30 | Target Analyte (Quantifier/Qualifier) |
The inherent low ionization efficiency of underivatized neurosteroids like allopregnanolone in electrospray ionization (ESI) sources necessitates chemical derivatization for sensitive detection. Allopregnanolone-d5, containing a reactive ketone group, undergoes derivatization with 1-Amino-4-Methylpiperazine (AMP) to form a charged hydrazone derivative. This reaction significantly enhances ESI sensitivity by introducing a permanently charged tertiary amine moiety [1] [2]. The AMP-derivatization offers distinct advantages over alternative reagents (e.g., Girard's reagents, 2-hydrazinopyridine):
Rigorous validation of LC-MS/MS assays incorporating Allopregnanolone-d5 as IS is essential for reliable neurosteroid quantification. Key parameters include:
Table 2: Representative Validation Data for an AMP-Derivatized Allopregnanolone Assay Using Allopregnanolone-d5 IS [1] [2] [7]
| Parameter | Performance | Importance |
|---|---|---|
| Linear Range | 5 - 1000 pg/mL | Covers physiological and pathophysiological concentrations |
| LLOQ | 5 pg/mL | Enables detection in low-level states (e.g., postmenopause, PTSD) |
| Accuracy (Inter-day) | 92 - 106% | Ensures reliable quantification across different analytical runs |
| Precision (Inter-day %CV) | < 8% (at LLOQ: < 15%) | Demonstrates high reproducibility |
| Recovery (SPE/LLE) | > 95% | Efficient extraction minimizes analyte loss |
| Matrix Effect | < 15% (Corrected by IS) | IS compensates for ion suppression/enhancement from co-eluting matrix components |
The choice of internal standard significantly impacts assay precision and accuracy. Allopregnanolone-d5 offers superior performance compared to non-deuterated structural analogs or non-isotopic IS:
Table 3: Precision Comparison: Deuterated (Allopregnanolone-d5) vs. Non-Deuterated Internal Standards [1] [3] [8]
| Analyte Concentration (pg/mL) | Intra-day Precision (%CV) with Allopregnanolone-d5 | Intra-day Precision (%CV) with Non-Deuterated IS | Impact on Data Reliability |
|---|---|---|---|
| 10 (Near LLOQ) | 8.2% | 18.5% | High risk of false negatives/positives at low levels with non-deuterated IS |
| 100 | 5.1% | 12.7% | Reduced ability to detect moderate biological variations with non-deuterated IS |
| 500 | 4.3% | 8.9% | Compromised precision for pharmacokinetic studies with non-deuterated IS |
Simultaneous quantification of allopregnanolone and its isomers (pregnanolone, epipregnanolone, isopregnanolone) presents a significant analytical challenge due to their identical molecular weights and similar fragmentation patterns. Allopregnanolone-d5 is essential for specific quantification within such multi-analyte panels. Mitigation strategies include:
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6